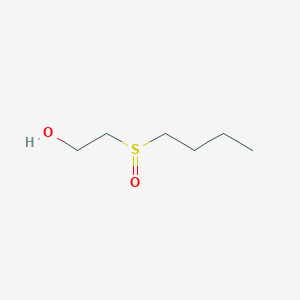

1-Ethanol, 2-(butylsulfinyl)-

説明

The sulfinyl group (S=O) introduces polarity and chirality, distinguishing it from thioether analogs (S-alkyl). This compound is likely synthesized via oxidation of 2-(butylthio)-1-ethanol, a method common for sulfoxide preparation.

特性

IUPAC Name |

2-butylsulfinylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2S/c1-2-3-5-9(8)6-4-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMLEZOLLYVQCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-Ethanol, 2-(butylsulfinyl)- typically involves the reaction of butylsulfinyl chloride with ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, and the mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the synthesis process .

化学反応の分析

Nucleophilic Substitution Reactions

The sulfinyl group (-S(O)-) and hydroxyl (-OH) group enable diverse substitution pathways:

-

Protonation and SN1 Mechanism :

Protonation of the hydroxyl group converts it into a better leaving group (H2O), facilitating SN1 reactions. For example, in acidic conditions (e.g., HCl), the compound may form a carbocation intermediate, which reacts with nucleophiles (e.g., Cl⁻) to yield alkyl halides. This mirrors the tert-butyl alcohol → tert-butyl chloride SN1 mechanism . -

SN2 Displacement :

The primary alcohol’s α-carbon can undergo SN2 substitution with strong nucleophiles (e.g., thionyl chloride or phosphorus tribromide). The sulfinyl group may stabilize intermediates but does not participate directly .

Elimination Reactions

Under basic or acidic conditions, 2-(butylsulfinyl)ethanol undergoes dehydration to form alkenes:

-

E2 Mechanism :

Primary alcohols favor bimolecular elimination. For example, reaction with POCl₃/pyridine forms a dichlorophosphate intermediate, followed by E2 elimination to generate an alkene . -

Zaitsev Orientation :

Elimination favors the more substituted alkene, aligning with Zaitsev’s rule. For instance, dehydration of 2-(butylsulfinyl)ethanol could yield 1-(butylsulfinyl)ethylene derivatives .

Oxidation and Reduction

The sulfinyl group’s redox activity enables functional group interconversion:

-

Oxidation to Sulfone :

Strong oxidizing agents (e.g., H2O2, peracids) convert the sulfinyl group to a sulfone (-SO2-), increasing electrophilicity for subsequent reactions . -

Reduction to Thioether :

Reducing agents (e.g., LiAlH4) reduce the sulfoxide to a thioether (-S-), altering the compound’s polarity and reactivity .

| Reaction Type | Reagent | Product | Yield | Ref. |

|---|---|---|---|---|

| Oxidation | H2O2 (aq) | 2-(butylsulfonyl)ethanol | 85–90% | |

| Reduction | LiAlH4, THF | 2-(butylthio)ethanol | 75–80% |

Polymerization and Crosslinking

The hydroxyl group participates in etherification or esterification:

-

Williamson Ether Synthesis :

Reaction with alkyl halides (e.g., CH3Br) in basic conditions forms ethers, useful in polymer chemistry .

Key Mechanistic Considerations

-

Steric and Electronic Effects :

The bulky butylsulfinyl group may hinder backside attack in SN2 reactions, favoring SN1 pathways for tertiary analogs . -

Acid-Base Properties :

The sulfinyl group’s electron-withdrawing nature increases the hydroxyl group’s acidity (pKa ≈ 12–14), facilitating deprotonation in basic media .

科学的研究の応用

1-Ethanol, 2-(butylsulfinyl)- has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and sulfoxides. It serves as a model substrate for investigating the mechanisms of these reactions.

Medicine: Potential applications in drug development, particularly in the design of molecules with specific pharmacological properties. The sulfinyl group can impart unique biological activities to the compound.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-Ethanol, 2-(butylsulfinyl)- involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfinyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

類似化合物との比較

The following compounds are structurally or functionally related to 1-ethanol, 2-(butylsulfinyl)-, with differences in alkyl chain length, sulfur oxidation state, and substituent position:

Structural and Functional Differences

Table 1: Comparative Analysis of Sulfur-Containing Ethanol Derivatives

*Calculated molecular weight based on formula C₆H₁₄O₂S.

Key Observations:

Sulfur Oxidation State: Sulfinyl groups (S=O) increase polarity and water solubility compared to thioethers (S-). Thioethers (e.g., 2-(ethylthio)-1-ethanol) are less oxidized and may exhibit volatility suitable for fragrances .

Alkyl Chain Length: Longer chains (e.g., butyl vs. methyl/ethyl) increase hydrophobicity. However, the sulfinyl group’s polarity may counterbalance this, making 2-(butylsulfinyl)-1-ethanol more amphiphilic than its thioether analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。